molecular formula C17H15ClN4O2 B2498670 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide CAS No. 1333525-05-5

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide

Numéro de catalogue B2498670
Numéro CAS: 1333525-05-5
Poids moléculaire: 342.78
Clé InChI: VZKMNVSGQTUEDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide, also known as CEP-26401, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mécanisme D'action

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide binds to the active site of FAAH and forms a covalent bond with the catalytic serine residue. This results in the irreversible inhibition of FAAH, leading to an accumulation of endocannabinoids in the synaptic cleft. The increased levels of endocannabinoids activate the cannabinoid receptors, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide has been shown to have anti-inflammatory effects, which may have therapeutic implications for various inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, its irreversible inhibition of FAAH can also be a limitation, as it may lead to off-target effects and potential toxicity. Additionally, the lack of a suitable FAAH knockout animal model can make it difficult to determine the specificity of 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide.

Orientations Futures

Future research on 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide could focus on the development of more selective FAAH inhibitors that do not have off-target effects. Additionally, the therapeutic potential of 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide for various disorders, such as chronic pain, anxiety, and depression, could be further explored in clinical trials. Further studies could also investigate the role of endocannabinoids in various physiological processes, such as inflammation and neurodegeneration, using 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide as a tool.

Méthodes De Synthèse

The synthesis of 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide involves the reaction of 4-aminomethylbenzoic acid with 3-chlorophenylacetonitrile in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with N,N-dimethylcarbamoyl chloride to yield the final product. The purity of 4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide can be further improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic implications for various disorders, such as chronic pain, anxiety, and depression.

Propriétés

IUPAC Name

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)-cyanomethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-14-3-1-2-13(8-14)15(9-19)22-16(23)12-6-4-11(5-7-12)10-21-17(20)24/h1-8,15H,10H2,(H,22,23)(H3,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKMNVSGQTUEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)NC(=O)C2=CC=C(C=C2)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.